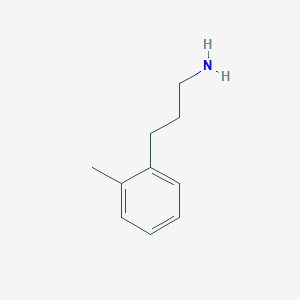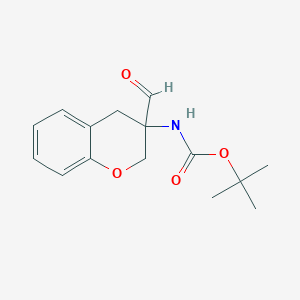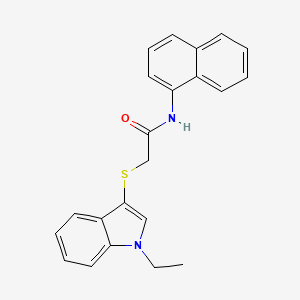
3-(2-Methylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methylphenyl)propan-1-amine” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is also known as 1-(3-methylphenyl)propan-2-amine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group substituted at the third carbon by a propan-1-amine . The InChI code for this compound is 1S/C10H15N/c1-8-4-3-5-10 (6-8)7-9 (2)11/h3-6,9H,7,11H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 0.922 g/mL at 25 °C . The refractive index is n20/D 1.514 .Applications De Recherche Scientifique
Structural and Computational Studies
Studies on cathinones, including related compounds, focus on their molecular structures using techniques like X-ray diffraction and computational methods. These studies are crucial for understanding the physical and chemical properties of these compounds, aiding in the development of new materials and drugs. For example, Nycz et al. (2011) characterized several cathinones, demonstrating the application of structural analysis in understanding substance properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacology and Biochemistry
The pharmacological exploration of compounds similar to "3-(2-Methylphenyl)propan-1-amine" is significant in drug discovery. For instance, CP-96,345 has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the potential of these compounds in developing new treatments for diseases related to substance P, such as depression and anxiety (Snider et al., 1991).
Corrosion Inhibition
In the field of materials science, tertiary amines, including those structurally related to "this compound," have been synthesized and applied as corrosion inhibitors for carbon steel. This application is pivotal for extending the lifespan of metal structures and components in various industries (Gao, Liang, & Wang, 2007).
Organic Electronics
Amine-based compounds are also investigated for their use in organic electronics, such as in the development of polymer solar cells. The study by Lv et al. (2014) on amine-based fullerene derivatives illustrates the potential of these compounds in improving the efficiency and processability of organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Gene Delivery Systems
In the realm of biotechnology, cationic polythiophenes, which can be structurally related to "this compound," have been explored for their DNA-binding capabilities. This research has implications for the development of novel gene delivery vehicles, potentially enhancing the efficiency of gene therapy (Carreon, Santos, Matson, & So, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOTDGHRZDHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-74-8 |
Source


|
| Record name | 3-(2-methylphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2671015.png)

![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)


![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide](/img/structure/B2671029.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)
![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)
